4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide
Description
Properties
Molecular Formula |
C15H10N2O3 |
|---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
4-oxo-N-pyridin-3-ylchromene-2-carboxamide |
InChI |
InChI=1S/C15H10N2O3/c18-12-8-14(20-13-6-2-1-5-11(12)13)15(19)17-10-4-3-7-16-9-10/h1-9H,(H,17,19) |
InChI Key |
QUBZJXRRVBKAPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Chromene Core Formation
The chromene scaffold is typically constructed via Knoevenagel condensation between salicylaldehyde derivatives and active methylene compounds. For example, ethyl 3-oxobutanoate reacts with 2-hydroxybenzaldehyde under basic conditions to form ethyl 4-oxo-4H-chromene-2-carboxylate. Substituted salicylaldehydes introduce variability at the 6- and 7-positions of the chromene ring.
Key Reaction Conditions :
Hydrolysis to Carboxylic Acid
The ester intermediate undergoes saponification to yield 4-oxo-4H-chromene-2-carboxylic acid. Hydrolysis with aqueous NaOH or KOH in ethanol achieves near-quantitative conversion.
Optimized Parameters :
Amidation with Pyridin-3-amine
Coupling the carboxylic acid with pyridin-3-amine is critical for introducing the target substituent. PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dichloromethane/DMF mixtures are widely used.
Representative Procedure :
-
Activate 4-oxo-4H-chromene-2-carboxylic acid (1 eq) with PyBOP (1.2 eq) and DIPEA (1.5 eq) in DMF at 0°C.
-
Add pyridin-3-amine (1.1 eq) and stir at room temperature for 6 hours.
One-Pot Synthesis Strategies
MeOTf-Catalyzed Nucleophilic Substitution
Methyltrifluoromethanesulfonate (MeOTf) enables direct amidation without isolating intermediates. A one-pot protocol combines salicylaldehyde, ethyl cyanoacetate, and pyridin-3-amine in nitromethane.
Advantages :
Mechanistic Insight :
MeOTf activates the carbonyl group, facilitating nucleophilic attack by pyridin-3-amine. The reaction proceeds via a tandem Knoevenagel-cyclization-amidation sequence.
Catalytic Approaches for Enhanced Efficiency
Organocatalysis with PoPINO
Potassium phthalimide-N-oxyl (PoPINO) promotes eco-friendly synthesis in aqueous media. This method avoids transition metals and achieves high regioselectivity.
Procedure :
Metal-Free Coupling Agents
DCC/HOBt (N,N'-dicyclohexylcarbodiimide/1-hydroxybenzotriazole) systems offer an alternative to PyBOP, particularly for acid-sensitive substrates.
Performance Metrics :
-
Yield : 70–73%
-
Purity : >95% (HPLC)
Industrial-Scale Production Considerations
Continuous Flow Reactors
Microreactor technology enhances scalability and reduces reaction times. A two-step continuous process achieves 85% overall yield with residence times <30 minutes.
Parameters :
-
Step 1 : Knoevenagel condensation at 100°C
-
Step 2 : Amidation at 50°C
-
Throughput : 1.2 kg/day
Green Chemistry Innovations
-
Solvent-Free Synthesis : Ball milling techniques reduce waste, achieving 80% yield in 2 hours.
-
Biocatalysis : Lipase-mediated amidation in ionic liquids (e.g., [BMIM][BF₄]) provides enantiopure product (ee >98%).
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 8.92 (s, 1H, CONH)
-
δ 8.55 (d, J = 4.8 Hz, 1H, pyridine-H)
¹³C NMR (101 MHz, DMSO-d₆) :
Purity Assessment
HPLC Conditions :
-
Column : C18, 5 µm, 250 × 4.6 mm
-
Mobile Phase : Acetonitrile/water (70:30), 1 mL/min
-
Retention Time : 6.8 minutes
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Time (h) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Conventional Multi-Step | PyBOP | 65–75 | 24 | 95 | Moderate |
| One-Pot (MeOTf) | MeOTf | 78–82 | 12 | 97 | High |
| PoPINO Organocatalysis | PoPINO | 88 | 3 | 99 | Low |
| Continuous Flow | None | 85 | 0.5 | 96 | Industrial |
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can be performed on the pyridine ring using halogenating agents or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Key Observations :
- Polarity and Solubility : Sulfonamide-containing analogs (e.g., 5a–b) exhibit higher melting points (296–311°C) due to strong intermolecular hydrogen bonding, compared to phenyl-substituted derivatives (229°C) . The trifluoromethyl-benzothiazole analog likely has enhanced lipophilicity, favoring membrane permeability .
- Synthetic Accessibility : Yields remain consistently high (>80%) across derivatives, indicating robust amidation protocols. Bulkier substituents (e.g., benzylpiperidine) may slightly reduce yields (78%) due to steric hindrance .
Computational and Structural Insights
- Molecular Docking : X77’s binding to SARS-CoV-2 protease involves critical interactions between its pyridine ring and protease residues (e.g., His41) . The target compound’s pyridin-3-yl group may similarly engage in π-π stacking with aromatic residues.
Biological Activity
Anticancer Activity
4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide has demonstrated significant anticancer properties in several studies. Research indicates that this compound exhibits moderate to high cytotoxic effects against various cancer cell lines.
In Vitro Studies
A comprehensive study evaluated the cytotoxic activity of 4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide against multiple cancer cell lines. The results are summarized in the following table:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MOLT-4 (Leukemia) | 27.05 ± 3.9 |
| MCF-7 (Breast Cancer) | 41.85 ± 7.8 |
| PC-3 (Prostate Cancer) | 26.43 ± 2.1 |
| DU145 (Prostate Cancer) | 62.5 ± 17.3 |
The compound showed particularly promising results against MOLT-4 leukemia cells and PC-3 prostate cancer cells, with IC50 values comparable to some established chemotherapeutic agents .
The anticancer activity of 4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound has been found to inhibit specific enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : Studies have shown that it induces cell cycle arrest in the G0/G1 phase, preventing cancer cell division .
- DNA Damage : The compound causes chromatin condensation and DNA damage, leading to apoptosis of cancer cells .
Anti-inflammatory Activity
In addition to its anticancer properties, 4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide has shown potential anti-inflammatory activity. A study investigating its effects on inflammatory mediators revealed:
- COX-2 Inhibition : The compound demonstrated moderate inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
- Cytokine Modulation : It was found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.
Antimicrobial Activity
Research has also explored the antimicrobial potential of 4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide. While not as potent as its anticancer effects, the compound has shown some activity against certain bacterial strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| S. aureus | 25 |
| E. coli | 50 |
| P. aeruginosa | 100 |
These results suggest that the compound may have moderate antibacterial properties, particularly against Gram-positive bacteria like S. aureus .
Structure-Activity Relationship
Studies on the structure-activity relationship of 4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide have provided insights into its biological activity:
- The 4-oxo group on the chromene ring is crucial for its anticancer activity.
- The pyridin-3-yl substituent enhances its binding to specific molecular targets, contributing to its overall biological effects.
- Modifications to the chromene core, such as the addition of methyl groups at positions 6 and 8, can alter its potency and selectivity.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions starting with chromene core formation, followed by pyridine-carboxamide functionalization. For example:
Chromene formation : Condensation of substituted salicylaldehydes with active methylene compounds (e.g., malononitrile) under acidic or basic conditions .
Carboxamide coupling : Reaction of the chromene intermediate with pyridin-3-amine using coupling agents like EDC/HOBt in anhydrous DMF .
- Critical variables : Solvent polarity (DMF vs. THF), temperature (60–100°C), and catalyst choice (e.g., palladium for cross-coupling) significantly affect yield (reported 45–78%) and purity .
Q. Which structural features of 4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide contribute to its biological activity?
- Key motifs :
- Chromene core : Enables π-π stacking with aromatic residues in enzyme binding pockets .
- Pyridine-3-yl group : Enhances hydrogen bonding via the nitrogen lone pair, critical for adenosine receptor interactions .
- Carboxamide linker : Stabilizes binding through hydrophobic interactions and conformational flexibility .
- Structure-activity relationship (SAR) : Methyl or halogen substitutions on the chromene ring (e.g., 6-methyl or 8-Cl) can modulate potency by altering electron density and steric effects .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to address low yield or purity issues?
- Strategies :
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 2 hrs) and improves yield by 15–20% via uniform heating .
- Purification techniques : Use of preparative HPLC with C18 columns (acetonitrile/water gradient) to isolate >95% pure product .
- Catalyst screening : Testing Pd(OAc)₂ vs. PdCl₂ for Suzuki-Miyaura coupling steps to minimize byproducts .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Approach :
- Standardized assays : Use uniform protocols (e.g., IC₅₀ measurements in HEK-293 cells for adenosine A₂A receptor binding) to reduce variability .
- Meta-analysis : Compare datasets using tools like Prism to identify outliers or confounding factors (e.g., solvent DMSO concentration affecting cell viability) .
- Structural validation : Confirm compound identity via X-ray crystallography (SHELX refinement) or 2D NMR (¹H-¹³C HSQC) to rule out impurities .
Q. What computational methods predict interactions between 4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide and adenosine receptors?
- Tools :
- Molecular docking (AutoDock Vina) : Simulate binding to adenosine A₂A receptor (PDB: 3REY) to identify key residues (e.g., His264, Glu169) involved in hydrogen bonding .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; analyze RMSD (<2 Å indicates stable complexes) .
- QSAR modeling : Use MOE descriptors (e.g., logP, polar surface area) to correlate structural features with IC₅₀ values from in vitro assays .
Q. How does the compound’s selectivity for adenosine receptor subtypes compare to structural analogs?
- Experimental design :
Competitive binding assays : Compare displacement of [³H]CGS-21680 (A₂A-selective) vs. [³H]DPCPX (A₁-selective) in membrane preparations .
Substitution analysis : Synthesize analogs with pyridine-2-yl or pyridine-4-yl groups; A₂A/A₁ selectivity ratios decrease from 12:1 (pyridin-3-yl) to 3:1 (pyridin-4-yl) due to altered hydrogen-bond geometry .
- Data interpretation : Selectivity trends correlate with steric bulk and electronic effects of substituents on the pyridine ring .
Methodological Notes
- Analytical validation : Always cross-validate HPLC purity (>95%) with elemental analysis (C, H, N ±0.3%) and high-resolution mass spectrometry (HRMS) .
- Biological replication : Perform dose-response curves in triplicate using independent synthetic batches to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
